Ori-trn-002 is a novel compound identified as a potent inhibitor of Aquaporin 4, a water channel protein predominantly expressed in the brain. This compound has shown promise in treating cerebral edema, a condition characterized by excessive fluid accumulation in the brain. The inhibition of Aquaporin 4 may help mitigate the effects of edema by reducing water transport across cell membranes, thus influencing fluid balance in neurological disorders.
Ori-trn-002 is derived from extensive density-functional theory calculations that identify thermodynamically stable tautomers of the Aquaporin 4-specific inhibitor TGN-020. It was synthesized through a virtual screening process that utilized proprietary compounds from Origenis™, leading to the identification of this electronic homologue of TGN-020 . Ori-trn-002 falls under the classification of small molecule inhibitors, specifically targeting membrane proteins involved in water transport.
The synthesis of Ori-trn-002 involves several key steps, primarily utilizing standard organic synthesis methodologies such as nucleophilic substitutions and cyclization reactions. The process begins with readily available organic compounds that serve as precursors. Specific reagents and catalysts are employed to facilitate the reactions necessary for constructing the compound's molecular framework.
Ori-trn-002 has a complex molecular structure characterized by distinct functional groups that contribute to its activity as an Aquaporin 4 inhibitor. The molecular formula is represented as , indicating a composition that includes carbon, hydrogen, nitrogen, and oxygen atoms.
The structural analysis reveals a unique hydrogen-bonding pattern that enhances its binding affinity to Aquaporin 4 compared to other inhibitors like TGN-020 .
Ori-trn-002 undergoes various chemical reactions, which include:
The major products formed depend on the specific conditions and reagents used during these reactions .
The mechanism of action for Ori-trn-002 primarily involves its binding to Aquaporin 4, leading to inhibition of its function in water transport. By blocking this channel, Ori-trn-002 reduces osmotic water permeability, which is crucial in managing conditions associated with cerebral edema.
The physicochemical properties suggest that Ori-trn-002 can effectively penetrate biological membranes, enhancing its potential as a therapeutic agent.
Ori-trn-002 is primarily utilized in biomedical research focused on cerebral edema management. Its role as an Aquaporin 4 inhibitor positions it as a candidate for developing therapies targeting:
Additionally, Ori-trn-002 serves as a valuable tool in research settings aimed at understanding the physiological roles of Aquaporin 4 across different tissues .
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3